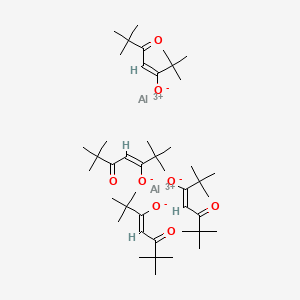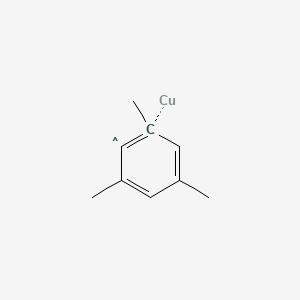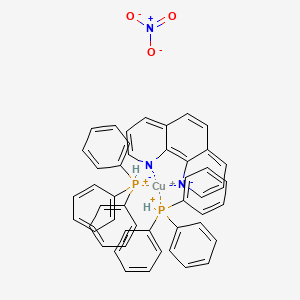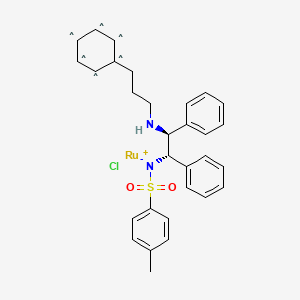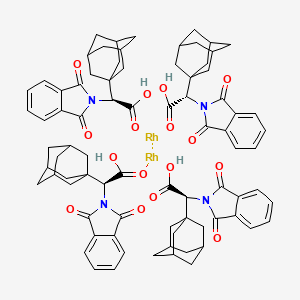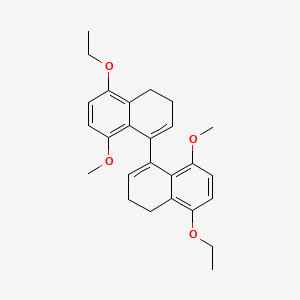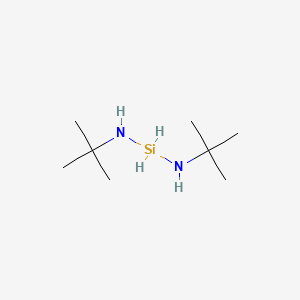
DI(T-Butylamino)silane
Overview
Description
DI(T-Butylamino)silane is an organosilicon compound with the molecular formula C8H22N2Si. It is a colorless liquid that is sensitive to moisture and has a boiling point of 167°C . This compound is widely used as a precursor in the deposition of silicon nitride and silicon oxynitride films, which are essential in semiconductor device fabrication .
Preparation Methods
Synthetic Routes and Reaction Conditions
DI(T-Butylamino)silane is typically synthesized by reacting dichlorosilane with a stoichiometric excess of tert-butylamine under anhydrous conditions . The reaction proceeds as follows:
SiH2Cl2+2(CH3)3CNH2→(CH3)3CNH2SiH2NH(C4H9)+2HCl
The reaction is carried out under anhydrous conditions to prevent the formation of by-products and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of bis(tert-butylamino)silane involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to maintain anhydrous conditions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DI(T-Butylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide.
Reduction: It can be reduced to form silicon hydrides.
Substitution: It can undergo substitution reactions with other amines or silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen gas are used.
Substitution: Reagents such as ammonia or other amines are used under controlled conditions.
Major Products Formed
Oxidation: Silicon dioxide (SiO2)
Reduction: Silicon hydrides (SiH4)
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
DI(T-Butylamino)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the deposition of silicon nitride and silicon oxynitride films.
Biology: Utilized in the synthesis of bio-compatible silicon-based materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the semiconductor industry for the fabrication of thin films and coatings
Mechanism of Action
The mechanism of action of bis(tert-butylamino)silane involves its decomposition under specific conditions to form silicon-containing films. The compound reacts with plasma or other reactive species to deposit a thin layer of silicon nitride or silicon oxynitride on a substrate . The molecular targets include silicon atoms, which form strong bonds with nitrogen or oxygen atoms to create a stable film .
Comparison with Similar Compounds
Similar Compounds
- Di(sec-butylamino)silane
- Tris(dimethylamino)silane
- Diisopropylaminosilane
Uniqueness
DI(T-Butylamino)silane is unique due to its high reactivity and ability to form uniform silicon nitride and silicon oxynitride films at relatively low temperatures. This makes it particularly valuable in the semiconductor industry, where precise control over film thickness and composition is crucial .
Properties
IUPAC Name |
N-(tert-butylamino)silyl-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRVGYSUZPNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[SiH2]NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186598-40-3 | |
| Record name | N,N′-Bis(1,1-dimethylethyl)silanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186598-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)
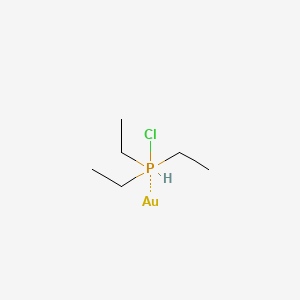
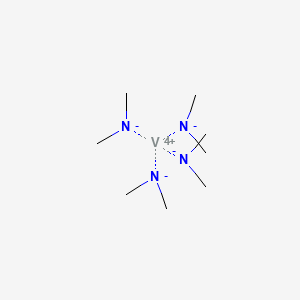
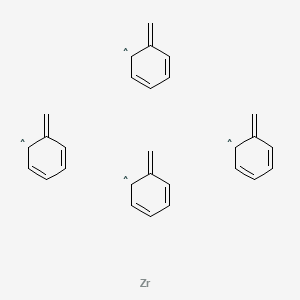
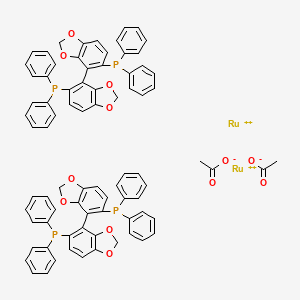
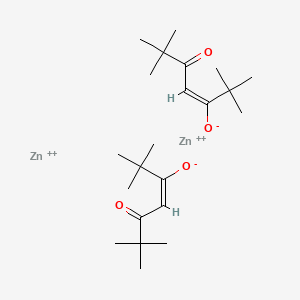
![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8117807.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)
